

# "toxicological profile of AB-CHMINACA and its metabolites"

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An In-depth Technical Guide on the Toxicological Profile of AB-CHMINACA and its Metabolites

### Introduction

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, or AB-CHMINACA, is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide family.[1][2] First synthesized in 2009 as a potential therapeutic agent, it emerged on the illicit drug market around 2013.[3] Like other SCRAs, AB-CHMINACA mimics the effects of  $\Delta^9$ -tetrahydrocannabinol ( $\Delta^9$ -THC) by interacting with the body's endocannabinoid system, primarily through the cannabinoid receptors CB1 and CB2.[3][4] However, its significantly higher potency and efficacy compared to THC have been linked to a greater risk of severe and unpredictable toxic effects.[5][6] This document provides a comprehensive toxicological profile of AB-CHMINACA and its metabolites, intended for researchers, scientists, and drug development professionals.

# Pharmacodynamics: Receptor Interaction

AB-CHMINACA functions as a potent, full agonist at both the CB1 and CB2 receptors, with a higher affinity for the CB2 receptor.[1][5] Its binding affinity (Ki) for the CB1 receptor is 0.78 nM and for the CB2 receptor is 0.45 nM.[1] In functional assays, AB-CHMINACA demonstrates greater efficacy than  $\Delta^9$ -THC and even surpasses most known full agonists of the CB1 receptor.[5][7] This high efficacy is a critical factor in its toxic potential, leading to a more robust activation of downstream signaling pathways compared to the partial agonism of THC.[5]



## **Quantitative Toxicological Data**

The following tables summarize key quantitative data related to the toxicology of AB-CHMINACA.

Table 1: In Vitro Receptor Binding and Functional Activity

Compound	Receptor	Binding Affinity (Ki, nM)	Functional Potency (EC50, nM)	Efficacy (% GTPyS Binding vs. CP55,940)
AB-CHMINACA	CB1	0.78[1]	4.1	165%
AB-CHMINACA	CB2	0.45[1]	3.9	74%

 $|\Delta^{9}$ -THC (for comparison) | CB1 | 40.7 | 49.5 | 50% |

Data compiled from multiple sources where available. The primary source for the table data is a 2015 study in the Journal of Pharmacology and Experimental Therapeutics.[5]

Table 2: In Vivo Animal Toxicology Data

Parameter	Species	Route of Administration	Value
LD50	Mouse	Intraperitoneal (IP)	282.84 mg/kg[3]

| Potency vs.  $\Delta^9$ -THC (Tetrad Test) | Mouse | Intraperitoneal (IP) | 11- to 58-fold more potent[6] |

Table 3: Detected Concentrations in Human Biological Matrices



Matrix	Concentration Range	Notes
Blood/Serum	0.6 - 10 ng/mL[8]	Severe impairment reported even at low concentrations.[8]
Hair	2.2 - 15,300 pg/mg[8]	Parent drug is found at much higher concentrations than metabolites.[9]
Urine	Not typically detected	Parent compound is rarely found; metabolites are the primary targets.[10][11]

| Postmortem Blood | ~4.1 ng/mL[12] | A case of fatal intoxication.[12] |

## **Pharmacokinetics and Metabolism**

AB-CHMINACA undergoes extensive phase I and phase II metabolism, resulting in the parent compound being almost undetectable in urine samples.[11][13]

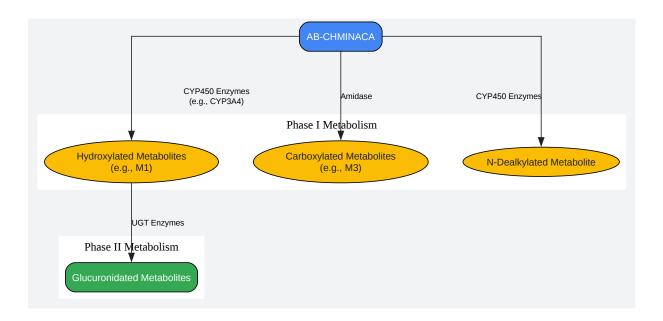
4.1 Metabolic Pathways The primary metabolic transformations are mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and amidase enzymes.[13] Key metabolic reactions include:

- Hydroxylation: Mono- and di-hydroxylation occurs on the cyclohexyl ring and isopropyl group.[13][14]
- Carboxylation: Amidase-mediated hydrolysis of the terminal amide group forms a carboxylated metabolite.[13][14]
- N-Dealkylation: Removal of the cyclohexylmethyl group.[13]
- Glucuronidation: Phase II conjugation of hydroxylated metabolites.[13]

In total, at least 26 metabolites have been identified in vitro.[13] The most prominent metabolites detected in human samples are hydroxylated and carboxylated forms, such as 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) and N-[[1-(cyclohexylmethyl)-1H-indazol-3-



yl]carbonyl]-l-valine (M3).[10] Importantly, some of these metabolites retain significant activity at cannabinoid receptors, potentially prolonging the toxic effects.[4][8]



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General metabolic pathways of AB-CHMINACA.

## In Vivo and Clinical Toxicology

Acute exposure to AB-CHMINACA is associated with a wide range of adverse effects across multiple organ systems.

5.1 Animal Studies In animal models, AB-CHMINACA induces the classic cannabinoid tetrad of effects: locomotor suppression, antinociception, hypothermia, and catalepsy, but at much higher potency than THC.[5][7] Animal studies have also revealed dose-dependent toxic effects on major organs. Histopathological examinations in rats following acute exposure showed generalized congestion, hemorrhage, inflammatory cell infiltration, and degeneration in the



lung, heart, and liver.[15] Subacute administration in mice resulted in similar histotoxic effects on the liver and kidneys.[2][3]

5.2 Human Toxicology Clinical and forensic case reports link AB-CHMINACA to severe and sometimes fatal outcomes. The most frequently reported adverse effects are neuropsychiatric, including agitation, psychosis, confusion, seizures, and delayed movements.[3][12] Cardiovascular complications, such as hypertension and myocardial infarction, are also common and contribute significantly to its lethality. Deaths have been attributed to direct organ toxicity and severe central nervous system depression.[3][12]

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate detection and quantification of AB-CHMINACA and its metabolites.

- 6.1 Cannabinoid Receptor Binding and Functional Assays
- Protocol: [35S]GTPyS Binding Assay
  - Membrane Preparation: Human CB1 and CB2 receptor membrane preparations (40 fmol) are used.
  - Incubation Mixture: The assay is conducted in a buffer solution (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 100 mM NaCl, 3 mM MgCl2, 0.5% w/v BSA).
  - Reagents: The mixture includes the test compound (AB-CHMINACA), GDP (20 μM), and
    [35S]GTPyS (100 pM) in a total volume of 0.45 ml.
  - Incubation: Samples are incubated in duplicate for 1 hour.
  - Detection: Bound [35S]GTPyS is separated from unbound via filtration and quantified using liquid scintillation counting.
  - Data Analysis: Data is analyzed using nonlinear regression to determine EC50 and Emax values.[5]
- 6.2 In Vivo Murine Tetrad Test



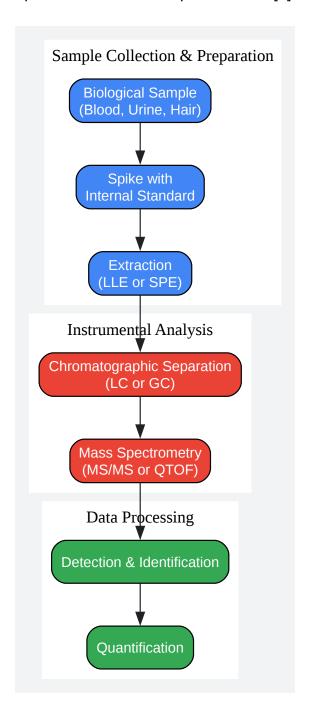
- · Protocol: Assessment of Cannabinoid Effects in Mice
  - Animals: Male C57/BL6J mice are typically used.[5]
  - Vehicle: AB-CHMINACA is dissolved in a suitable vehicle, such as ethanol-saline, for intraperitoneal (IP) injection.[15]
  - Administration: Animals receive an IP injection of the test compound at various doses.
  - Endpoints: The following are measured at set time points post-injection:
    - Locomotor Activity: Spontaneous activity in an open field.
    - Antinociception: Tail-flick or hot-plate test to measure pain response latency.
    - Hypothermia: Rectal temperature measurement.
    - Catalepsy: Ring immobility test.
  - Data Analysis: Dose-response curves are generated to calculate the ED50 for each effect.
    [5]

#### 6.3 Analytical Toxicology Methods

- Protocol: Solid-Phase Extraction (SPE) and GC-MS/MS Analysis of Blood
  - Sample Preparation: A blood sample (e.g., 1 mL) is fortified with a deuterated internal standard.
  - Extraction: The sample is subjected to solid-phase extraction. The SPE cartridge is conditioned, the sample is loaded, and then washed with water and 5% acetonitrile.[3]
  - Elution: AB-CHMINACA is eluted from the cartridge using a solution of dichloromethane:isopropanol (4:1).[3]
  - Evaporation & Reconstitution: The solvent is evaporated under a nitrogen stream, and the residue is reconstituted in ethyl acetate.[3]



 GC-MS/MS Analysis: The sample is injected into a GC-MS/MS system. Helium is used as the carrier gas. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification.[3]



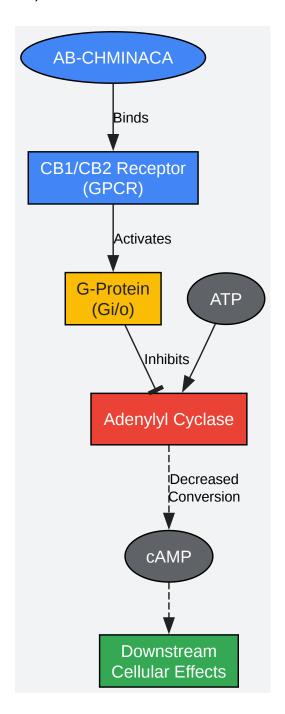
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Workflow for the bioanalytical detection of AB-CHMINACA.

# **Signaling Pathway**



As a GPCR agonist, AB-CHMINACA initiates a cascade of intracellular events upon binding to CB1/CB2 receptors. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.



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Simplified signaling pathway of AB-CHMINACA via CB1/CB2.

## Conclusion



The toxicological profile of AB-CHMINACA is characterized by its high potency and efficacy as a full agonist at cannabinoid receptors, distinguishing it from the partial agonism of  $\Delta^9$ -THC. Quantitative data from in vitro and in vivo studies confirm it is significantly more potent than its natural counterpart.[5][6] The substance undergoes extensive metabolism, producing numerous metabolites that may themselves be pharmacologically active, complicating the toxicological assessment and prolonging its effects.[8][13] The severe multi-organ toxicity observed in animal models and documented in human case reports underscores the significant public health risk posed by AB-CHMINACA.[12] A thorough understanding of its pharmacodynamics, metabolism, and analytical detection methods is essential for clinical, forensic, and research professionals.

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